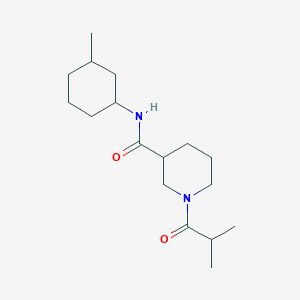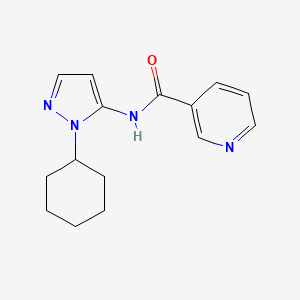
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide, commonly referred to as DTBM, is a chemical compound that has been gaining significant attention in scientific research due to its potential use in various applications. DTBM belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
DTBM has been shown to bind to proteins through hydrogen bonding and hydrophobic interactions. The binding of DTBM to specific proteins can lead to changes in their conformation and function, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
DTBM has been shown to have various biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. DTBM has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
DTBM has several advantages for use in lab experiments, including its high purity and stability, its selective binding to certain proteins, and its potential use as a fluorescent probe. However, DTBM also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on DTBM, including further studies on its mechanism of action, its potential use as a drug candidate for various diseases, and its use as a fluorescent probe for imaging and detecting biological molecules. Additionally, research on the toxicity and potential side effects of DTBM is needed to fully understand its safety and potential for clinical use.
Conclusion:
DTBM is a promising compound that has potential uses in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure DTBM, and its selective binding to certain proteins makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, potential side effects, and clinical applications.
Méthodes De Synthèse
DTBM can be synthesized through a multi-step process that involves the reaction of 2-bromothiophene with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield DTBM. This synthesis method has been optimized to produce high yields of DTBM with purity greater than 95%.
Applications De Recherche Scientifique
DTBM has been studied for its potential use in various applications, including as a fluorescent probe for imaging and detecting biological molecules, as a ligand for metal ion coordination, and as a potential drug candidate for various diseases. DTBM has been shown to exhibit selective binding to certain proteins, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-6-3-4-8-13(11)14(16)15(2)10-12-7-5-9-17-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBTMZXBZLZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(thiophen-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
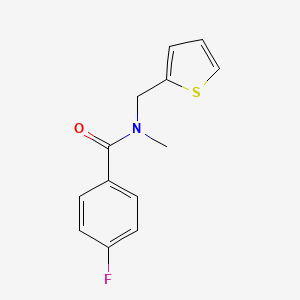
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)

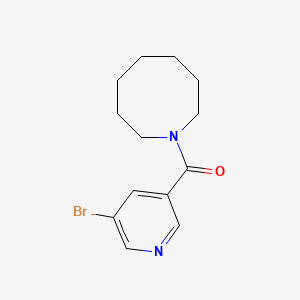
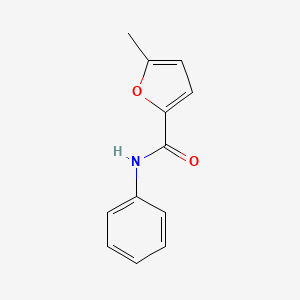
![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
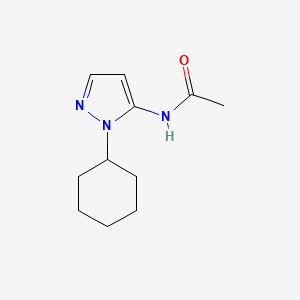
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
